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5-Chloro-2-nitrobenzamide

Catalog No.
S1942042
CAS No.
40763-96-0
M.F
C7H5ClN2O3
M. Wt
200.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzamide

CAS Number

40763-96-0

Product Name

5-Chloro-2-nitrobenzamide

IUPAC Name

5-chloro-2-nitrobenzamide

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)

InChI Key

MKHXTOPPKVFSFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-]

5-Chloro-2-nitrobenzamide is an organic compound with the molecular formula C7_7H5_5ClN2_2O3_3. It features a benzene ring substituted with both a chlorine atom and a nitro group, making it a member of the nitrobenzamide family. The compound appears as a crystalline solid, often utilized in various chemical syntheses due to its reactive functional groups. Its structure allows for significant versatility in

  • Organic Synthesis

    The presence of a nitro group (-NO2) suggests potential use as a starting material for further organic synthesis. Nitro groups can be converted into various other functionalities, allowing chemists to create more complex molecules. PubChem, National Institutes of Health:

  • Material Science

    The aromatic ring structure and amide linkage could be of interest for material science research. Aromatic compounds are often incorporated into polymers and other materials due to their stability and unique properties. Amide linkages can participate in hydrogen bonding, which can influence material properties. However, more specific research on 5-Chloro-2-nitrobenzamide in this field is needed.

  • Biological Studies

    While there's no current data on specific biological applications, the nitro group can sometimes play a role in biological processes. Further research might explore if 5-Chloro-2-nitrobenzamide has any biological activity.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful for synthesizing other compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is valuable in synthesizing various pharmaceuticals.
  • Acylation Reactions: The amide functional group allows for acylation, expanding its utility in organic synthesis .

The biological activity of 5-Chloro-2-nitrobenzamide has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Research indicates that it may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanisms and efficacy against specific cancer types .

Several methods exist for synthesizing 5-Chloro-2-nitrobenzamide:

  • Nitration of Chlorobenzamide: Chlorobenzamide can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the 2-position.
  • Chlorination of 2-Nitrobenzamide: Alternatively, 2-nitrobenzamide can undergo chlorination to yield 5-chloro-2-nitrobenzamide.
  • Direct Amide Formation: The compound can also be synthesized through direct reaction between chloro- and nitro-substituted benzoic acids and ammonia or amines under controlled conditions .

5-Chloro-2-nitrobenzamide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its reactive functional groups.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides.
  • Dyes: Its unique structure allows it to be used in dye manufacturing processes .

Studies on the interactions of 5-Chloro-2-nitrobenzamide with biological systems have indicated that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Its ability to act as a substrate or inhibitor in enzymatic reactions is under investigation, which could lead to its application in drug design and development .

Several compounds share structural similarities with 5-Chloro-2-nitrobenzamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-Chloro-5-nitrobenzamideChlorine at position 2Exhibits different reactivity patterns
4-Chloro-2-nitrobenzamideChlorine at position 4Different biological activity profile
5-Bromo-2-nitrobenzamideBromine instead of chlorineMay show enhanced reactivity due to larger size
N,N-Dimethyl-5-chloro-2-nitrobenzamideDimethyl substitution on nitrogenAlters solubility and biological activity

The uniqueness of 5-Chloro-2-nitrobenzamide lies in its specific combination of chlorine and nitro groups at defined positions on the benzene ring, which influences its reactivity and potential applications compared to these similar compounds .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-chloro-2-nitrobenzamide

Dates

Last modified: 08-16-2023

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